![molecular formula C17H16ClNO2 B12563772 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride CAS No. 179192-16-6](/img/structure/B12563772.png)
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is a complex organic compound that features a unique structure combining an isoquinoline moiety with a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride typically involves multi-step organic reactions. One common route starts with the preparation of the isoquinoline core, followed by the introduction of the substituted phenyl group. The final step involves the formation of the chloride salt.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Substituted Phenyl Group Introduction: The substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,5-dihydroxy-4-methylbenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Chloride Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring with methyl chloride, resulting in the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl, methoxy, or amino derivatives.
科学研究应用
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-4-methoxyacetophenone: Similar in structure but lacks the isoquinoline moiety.
2,5-Dihydroxy-4-methylacetophenone: Similar phenolic structure but different functional groups.
Uniqueness
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is unique due to its combination of an isoquinoline core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
179192-16-6 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC 名称 |
2-(isoquinolin-2-ium-2-ylmethyl)-5-methylbenzene-1,4-diol;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-12-8-17(20)15(9-16(12)19)11-18-7-6-13-4-2-3-5-14(13)10-18;/h2-10H,11H2,1H3,(H-,19,20);1H |
InChI 键 |
RQGGFRSPVDJHBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C[N+]2=CC3=CC=CC=C3C=C2)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


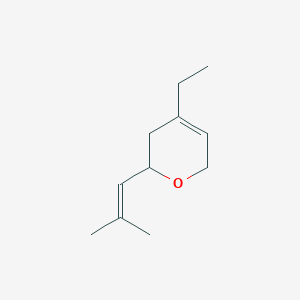
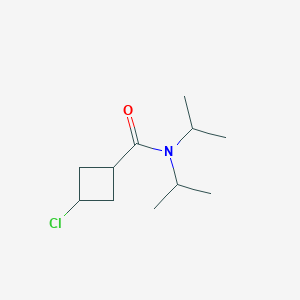
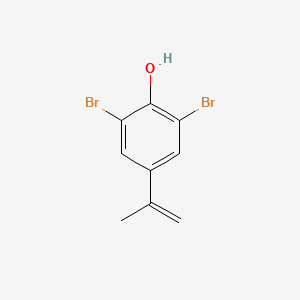
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
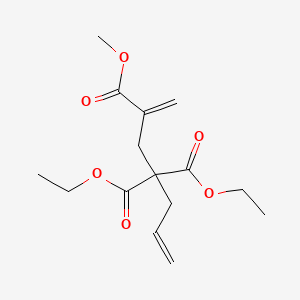
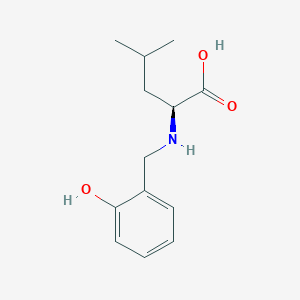
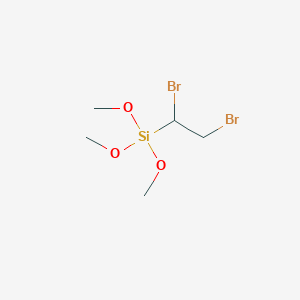
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
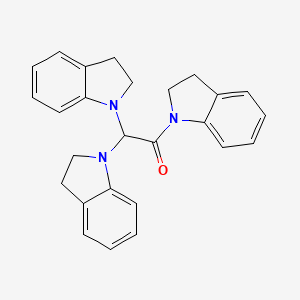
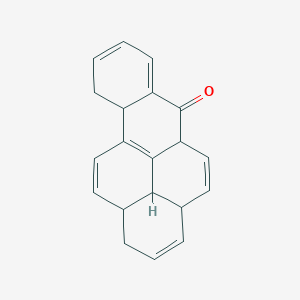
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
